2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound features a quinazoline core substituted at position 4 with a 2H-1,3-benzodioxol-5-ylamino group and at position 2 with a sulfanyl bridge linked to an acetamide moiety bearing a 3-methoxyphenyl group. The quinazoline scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications . The benzodioxol group enhances metabolic stability, while the 3-methoxyphenyl moiety may improve lipophilicity and membrane permeability. Structural analogs of this compound have demonstrated biological activities ranging from anti-inflammatory to anti-exudative effects .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-30-17-6-4-5-15(11-17)25-22(29)13-33-24-27-19-8-3-2-7-18(19)23(28-24)26-16-9-10-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMNIZSEUOUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. The presence of the benzodioxole and quinazoline moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.39 g/mol |
Antiproliferative Activity
Research indicates that compounds with similar structural features have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazoline have been reported to inhibit cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cells.
Case Study:
A study examining the antiproliferative activity of related quinazoline derivatives found that certain modifications led to IC50 values as low as 1.2 µM against MCF-7 cells . This suggests that the target compound may exhibit similar or enhanced activity due to its unique structural components.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: The compound may interact with specific kinases or other enzymes involved in cell proliferation.
- Induction of Apoptosis: By modulating signaling pathways, it may promote programmed cell death in malignant cells.
- Antioxidant Properties: Some studies suggest that compounds with a benzodioxole structure possess antioxidant capabilities, which could contribute to their therapeutic effects .
Antimicrobial Activity
Preliminary studies suggest that compounds structurally related to the target compound exhibit antimicrobial properties. For example, certain benzodioxole derivatives have shown activity against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
These findings imply that the target compound may also possess similar antimicrobial properties, warranting further investigation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions involving:
- Formation of the Benzodioxole Ring : Achieved through cyclization reactions.
- Coupling Reactions : The quinazoline moiety is introduced via amide bond formation techniques.
Pharmacological Studies
Pharmacological evaluations have demonstrated that modifications in the substituents on the benzodioxole and quinazoline rings significantly affect biological activity. For example, increasing the number of methoxy groups on the phenyl ring has been correlated with enhanced antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several acetamide derivatives, particularly in the sulfanyl-linked heterocyclic core and acetamide side chain. Below is a comparative analysis with key analogs:
Activity and Selectivity
- Anti-Inflammatory Potential: The quinazoline-based analog in exhibited superior anti-inflammatory activity to Diclofenac, suggesting the target compound’s quinazoline core may enhance binding to cyclooxygenase (COX) or interleukin pathways. The benzodioxol group could further modulate selectivity and reduce ulcerogenic risk compared to phenyl-substituted analogs .
- Anti-Exudative Effects : Triazole-based acetamides (e.g., ) show efficacy in reducing exudate formation, but the target compound’s larger quinazoline scaffold may improve pharmacokinetic properties, such as half-life or tissue penetration .
Pharmacokinetic and Toxicity Considerations
- The 3-methoxyphenyl group in the target compound likely enhances lipophilicity (clogP ~3.5 predicted) compared to polar carbazole () or sulfonyl-containing analogs (). This could improve blood-brain barrier penetration but may increase hepatotoxicity risk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
